molecular formula C18H20N2O B1293036 N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine CAS No. 1114597-49-7

N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine

Cat. No.: B1293036
CAS No.: 1114597-49-7
M. Wt: 280.4 g/mol
InChI Key: RPMBSELIDJQQMX-UHFFFAOYSA-N
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Description

N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a methoxy group at the 5-position of the indole ring and a phenylethylamine moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

N-[(5-methoxy-1H-indol-3-yl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-21-16-7-8-18-17(11-16)15(13-20-18)12-19-10-9-14-5-3-2-4-6-14/h2-8,11,13,19-20H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMBSELIDJQQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CNCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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